molecular formula C9H7BrN2 B8205755 8-Bromoquinolin-7-amine

8-Bromoquinolin-7-amine

Cat. No.: B8205755
M. Wt: 223.07 g/mol
InChI Key: VJBWCJJQLBJPOH-UHFFFAOYSA-N
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Description

8-Bromoquinolin-7-amine is a heterocyclic aromatic amine with a bromine atom at the 8th position and an amino group at the 7th position on the quinoline ring. Quinoline derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic organic chemistry, and industrial applications due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoquinolin-7-amine typically involves the bromination of quinoline derivatives. Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate, which is then reduced to form the desired amine .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming quinolin-7-amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

8-Bromoquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable scaffold in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Bromoquinolin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The bromine atom and amino group on the quinoline ring enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 8-Bromoquinolin-7-amine is unique due to the presence of both the bromine atom and the amino group on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various fields of research and industry .

Biological Activity

8-Bromoquinolin-7-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H7BrN2C_9H_7BrN_2 and a molecular weight of 223.07 g/mol. The compound features a bromine atom at the 8-position of the quinoline ring and an amino group at the 7-position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Compounds containing the quinoline structure have been shown to exhibit:

  • Antimicrobial Activity : this compound demonstrates significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell membrane integrity.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of key signaling pathways involved in cell cycle regulation.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications for this compound:

  • Antimicrobial Agent : Effective against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with reported inhibition zones comparable to standard antibiotics .
  • Anticancer Activity : Exhibits cytotoxic effects on various cancer cell lines, including HeLa cells, with studies indicating low toxicity towards normal cells .
  • Potential Antiviral Activity : Preliminary data suggest that derivatives of quinoline compounds may possess antiviral properties, potentially useful in treating viral infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

StudyFindings
Rbaa et al. (2020)Reported synthesis of novel derivatives showing potent antibacterial activity against resistant strains .
Krishna et al. (2020)Demonstrated that modifications to the quinoline structure enhanced antimicrobial efficacy .
PMC4191598 (2014)Investigated TLR7/8 agonistic properties, suggesting potential use in immunotherapy .

These findings underline the compound's versatility and potential as a lead compound in drug development.

Future Directions

The ongoing research into this compound emphasizes its potential in various therapeutic areas. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity could lead to the development of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics, toxicity, and efficacy in a biological context.
  • Combination Therapies : Exploring synergistic effects with existing antibiotics or anticancer agents to enhance therapeutic outcomes.

Properties

IUPAC Name

8-bromoquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBWCJJQLBJPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 401 mg of 7-aminoquinoline in 15 mL of glacial acetic acid are added 913 mg of sodium acetate followed by a solution of 0.14 mL of bromine in 15 mL of glacial acetic acid. The resulting yellow slurry is stirred at room temperature for 2 hours. The brown mixture is rotary evaporated and the residue is diluted with water and ethyl acetate. The mixture is basified using 1 N sodium hydroxide and decanted. The organic layer is washed with water followed by brine. The combined aqueous layers are extracted with ethyl acetate; the combined organic layers are dried over magnesium sulfate and rotary evaporated. The residue is purified by flash column chromatography on silica gel, eluting with 20% to 50% ethyl acetate/hexanes followed by recrystallization from hexanes/methylene chloride to provide 521 mg of 7-amino-8-bromoquinoline as a pale brown solid.
Quantity
401 mg
Type
reactant
Reaction Step One
Quantity
913 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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